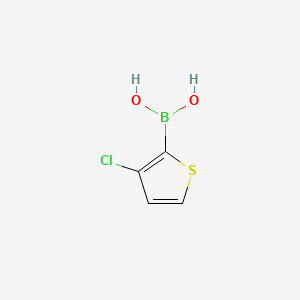

(3-Chlorothiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chlorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFHGIVONBNWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598275 | |

| Record name | (3-Chlorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324024-80-8 | |

| Record name | (3-Chlorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorothiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Chlorothiophen-2-yl)boronic acid CAS number

An In-Depth Technical Guide to (3-Chlorothiophen-2-yl)boronic acid (CAS: 324024-80-8) for Advanced Chemical Synthesis

Introduction

This compound, identified by the CAS number 324024-80-8, is a pivotal heterocyclic building block in modern organic synthesis.[1][2][3] Its structure, featuring a thiophene ring substituted with both a chloro group and a boronic acid moiety, makes it an exceptionally versatile reagent. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, present in numerous FDA-approved drugs, due to their diverse biological activities and ability to act as bioisosteres of phenyl rings.[4][5][6][7] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of this compound, with a focus on its instrumental role in carbon-carbon bond formation.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally linked to its physical and chemical properties. This compound is typically a solid at room temperature, with stability that permits its handling under standard laboratory conditions.[8] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 324024-80-8 | [1][2][3] |

| Molecular Formula | C₄H₄BClO₂S | [1] |

| Molecular Weight | 162.41 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | SFFHGIVONBNWST-UHFFFAOYSA-N | [1] |

| Canonical SMILES | B(C1=C(C=CS1)Cl)(O)O | [1] |

| Physical Form | Solid | [8] |

| Melting Point | 186-190 °C (related carboxylic acid) |

Synthesis: The Lithiation-Borylation Pathway

The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate.[9][10] For a heteroaromatic compound like 3-chlorothiophene, a directed ortho-metalation approach via lithiation is highly effective. The proton at the C2 position of the thiophene ring is the most acidic due to the inductive effect of the adjacent sulfur atom, allowing for regioselective deprotonation.

The causality for this synthetic choice is rooted in efficiency and selectivity. Direct lithiation of 3-chlorothiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively generates the 2-lithiated intermediate. This low temperature is critical to prevent side reactions, such as decomposition of the organolithium species or loss of the chloro-substituent. The subsequent addition of a trialkyl borate, typically trimethyl or triisopropyl borate, acts as an electrophilic trap for the nucleophilic carbon of the lithiated thiophene. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final this compound. This "lithiation-borylation" strategy is a cornerstone of modern organoboron chemistry.[11][12]

Experimental Protocol: Synthesis of this compound

-

Step 1: Setup and Reagent Preparation

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Maintain the system under an inert nitrogen atmosphere throughout the reaction.

-

Dissolve 3-chlorothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

-

Step 2: Lithiation

-

Cool the solution of 3-chlorothiophene to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents, typically as a 2.5 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated intermediate.

-

-

Step 3: Borylation

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Step 4: Hydrolysis and Workup

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Step 5: Purification

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) to afford the final product as a solid.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13][14] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[13] In drug discovery, it enables the modular assembly of complex molecular scaffolds, such as biaryls and heteroaryl-aryl systems, which are common motifs in biologically active compounds.[15][16]

In this reaction, this compound serves as the organoboron component (the nucleophile), which, after activation with a base, transfers its organic group to a palladium(II) center. This palladium complex then couples with an organic halide or triflate (the electrophile).

The Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[13][14][17]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[14][18]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-chlorothiophen-2-yl moiety) to the Pd(II) center, displacing the halide and forming a new Ar¹-Pd-Ar² complex.[17]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[14][18]

Analytical Characterization

Confirmation of the structure and purity of this compound is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the two protons on the thiophene ring. ¹³C NMR will confirm the carbon skeleton. ¹¹B NMR spectroscopy is particularly useful for organoboron compounds, with boronic acids typically showing a broad signal around 28-34 ppm.[19][20]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H (broad, from the boronic acid) and C-Cl bonds.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the field of organic chemistry, particularly for drug discovery and development. Its strategic combination of a privileged thiophene scaffold with the versatile reactivity of a boronic acid functional group makes it an indispensable tool for constructing complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The synthetic accessibility and predictable reactivity of this compound ensure its continued importance for researchers aiming to innovate in the synthesis of novel therapeutic agents and advanced materials.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. [Link]

-

Preparation of primary arylamines from aryl halides and arylboronic acid. ResearchGate. [Link]

-

Suzuki coupling reaction. BYJU'S. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. [Link]

-

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. NIH. [Link]

-

This compound | C4H4BClO2S | CID 19350933. PubChem. [Link]

-

THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. [Link]

-

Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]

-

Lithiation- Borylation in Synthesis. University of Bristol. [Link]

-

Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol Research Explorer. [Link]

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

Sources

- 1. 3-Chlorothiophene-2-boronic acid | C4H4BClO2S | CID 19350933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 324024-80-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 324024-80-8 [sigmaaldrich.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Yoneda Labs [yonedalabs.com]

- 14. byjus.com [byjus.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. rose-hulman.edu [rose-hulman.edu]

- 19. mdpi.com [mdpi.com]

- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Chlorothiophen-2-yl)boronic acid molecular weight

An In-depth Technical Guide to (3-Chlorothiophen-2-yl)boronic acid: Properties, Stability, and Application in Suzuki-Miyaura Coupling

Introduction

This compound is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. As a member of the boronic acid family, its utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.[1] The presence of the thiophene ring, a common scaffold in pharmaceuticals, combined with the reactive boronic acid moiety and the modulating effect of the chloro-substituent, makes this compound particularly valuable for drug development professionals. This guide provides an in-depth exploration of its physicochemical properties, stability considerations, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura coupling reaction.

Core Physicochemical Properties

The efficacy and reactivity of this compound in synthetic protocols are dictated by its fundamental chemical and physical properties. A comprehensive summary of these characteristics is essential for experimental design and execution.

| Property | Value | Source |

| Molecular Weight | 162.41 g/mol | [2] |

| Molecular Formula | C₄H₄BClO₂S | [2][3] |

| CAS Number | 324024-80-8 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | B(C1=C(C=CS1)Cl)(O)O | [2] |

| Physical Form | Solid | [5] |

| Boiling Point | 334.1 °C at 760 mmHg | [3] |

| Density | 1.5 g/cm³ | [3] |

| pKa (Predicted) | 8.12 ± 0.58 | [6] |

| Topological Polar Surface Area | 68.7 Ų | [2][6] |

The structure features an sp²-hybridized boron atom with a vacant p-orbital, rendering it a mild Lewis acid.[7] This electronic deficiency is central to its reactivity in transmetalation steps during cross-coupling reactions.

Stability, Storage, and Handling: A Self-Validating System

While boronic acids are more stable than many other organometallic reagents, their long-term integrity requires careful management.[8] Understanding and mitigating common degradation pathways is crucial for ensuring reproducibility in synthetic applications.

Key Degradation Pathways

Two primary degradation routes can compromise the purity and stoichiometry of this compound:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It can be accelerated in aqueous or protic media, fundamentally altering the reagent.[9]

-

Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[7][9] While this process is often reversible upon exposure to water during reaction work-up, it complicates accurate massing of the reagent and can affect reaction kinetics.

Caption: Key degradation pathways for boronic acids.

Recommended Storage and Handling Protocol

To ensure the long-term viability and purity of this compound, the following protocol is recommended:

-

Container: Store in the original, well-sealed container. For smaller aliquots, use containers made of high-density polyethylene (HDPE), polypropylene, or amber glass.[10]

-

Atmosphere: While not strictly necessary for short-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can prolong shelf life by displacing moisture and oxygen.

-

Temperature: Store in a cool, dry environment. Refrigeration (2-8 °C) is ideal. Avoid storing at room temperature for extended periods, especially in humid environments.[11]

-

Handling: When weighing the reagent, do so expeditiously to minimize exposure to atmospheric moisture. Avoid leaving the container open on the bench. Loose boronic acid powder can be slippery; clean any spills immediately.[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[1][12] this compound is an excellent substrate for this reaction, allowing for the direct coupling of the 3-chlorothiophen moiety to a variety of organic halides.

The Catalytic Cycle

The reaction proceeds via a palladium-catalyzed cycle. The choice of catalyst, ligand, base, and solvent is critical and must be optimized for the specific substrates. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 3-chlorothiophenyl group) to the palladium center, displacing the halide.[12]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a 2-Aryl-3-chlorothiophene

This protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%) or a more advanced ligand like SPhos

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flask, condenser)

-

TLC plates, ethyl acetate, hexanes

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: Using a slight excess of the boronic acid helps drive the reaction to completion, accounting for any potential boroxine formation or minor degradation. The anhydrous base is crucial for activating the boronic acid.[12]

-

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Add this catalyst/ligand mixture to the main reaction flask.

-

Causality: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is a critical step to prevent oxidation of the Pd(0) species, which is the active catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.

-

Causality: The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic components.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate, eluting with a suitable mixture of hexanes and ethyl acetate. The reaction is complete upon the disappearance of the limiting reagent (the aryl bromide).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Verification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Combine the pure fractions and concentrate to yield the final product. Verify the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound stands as a highly valuable and versatile reagent for researchers, particularly in the field of drug discovery. Its defined molecular weight of 162.41 g/mol is just the starting point for its application.[2] A thorough understanding of its physicochemical properties, coupled with rigorous adherence to proper storage and handling protocols, is paramount for achieving consistent and reproducible results. Its proficient use in the Suzuki-Miyaura coupling, a cornerstone of modern synthetic strategy, enables the efficient construction of novel molecular architectures, paving the way for the development of next-generation therapeutics.

References

-

PubChem. (3-Chlorothiophene-2-boronic acid | C4H4BClO2S | CID 19350933). [Link]

-

Lab Alley. (How to Store Boric Acid). [Link]

-

U.S. Borax. (Borate handling and storage). [Link]

-

Xing-Chem. (Understanding Boronic Acids: Properties, Handling, and Sourcing). [Link]

-

Matrix Fine Chemicals. ((5-CHLOROTHIOPHEN-2-YL)BORONIC ACID). [Link]

- Google Patents. (WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents).

-

Drug Discovery and Development. (Novel Synthesis Technique Produces Boronic Acid-Based Drugs). [Link]

-

Wiley-VCH. (Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications). [Link]

-

Organic Chemistry Portal. (Suzuki Coupling). [Link]

-

ResearchGate. (Suzuki coupling of different chloropyridines with phenylboronic acids). [Link]

-

ResearchGate. (ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol). [Link]

-

PubMed Central. (Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications). [Link]

-

National Institutes of Health. (Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations). [Link]

-

PubMed Central. (Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective). [Link]

-

YouTube. (Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Chlorothiophene-2-boronic acid | C4H4BClO2S | CID 19350933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 324024-80-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. laballey.com [laballey.com]

- 11. borax.com [borax.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

(3-Chlorothiophen-2-yl)boronic acid structure

An In-depth Technical Guide to (3-Chlorothiophen-2-yl)boronic acid: Structure, Stability, and Synthetic Utility

Introduction

This compound is a pivotal heterocyclic organoboron compound that serves as a versatile building block in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the construction of complex carbon-carbon bonds.[1] The presence of the thiophene ring, a common bioisostere for phenyl groups, combined with the chloro-substituent and the reactive boronic acid moiety, makes this reagent highly valuable for introducing functionalized heteroaromatic scaffolds into target molecules. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals, detailing the compound's structure, inherent stability challenges, spectroscopic characterization, synthesis, and its application in the synthesis of complex organic molecules that often form the core of new drug candidates.[1]

Part 1: Physicochemical Properties & Structural Elucidation

Core Structure and Properties

This compound is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to the C2 position of a 3-chlorothiophene ring. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 324024-80-8 | [2][3] |

| Molecular Formula | C₄H₄BClO₂S | [2][3] |

| Molecular Weight | 162.4 g/mol | [3][4] |

| Canonical SMILES | B(C1=C(C=CS1)Cl)(O)O | [2][3] |

| InChI Key | SFFHGIVONBNWST-UHFFFAOYSA-N | [2][3] |

| pKa (Predicted) | 8.12 ± 0.58 | [3] |

| Boiling Point | 334.1 °C at 760 mmHg | [4] |

| Flash Point | 155.8 °C | [4] |

The Challenge of Stability: A Critical Consideration

A defining characteristic of many boronic acids, especially 2-heterocyclic derivatives like this compound, is their inherent instability.[5][6] This instability can complicate storage, handling, and reaction efficiency, making a thorough understanding of decomposition pathways essential for successful application.

Mechanisms of Decomposition:

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under aqueous basic conditions.[7] This process leads to the formation of 3-chlorothiophene, an unwanted byproduct that reduces the yield of the desired cross-coupling product.

-

Oxidation: The empty p-orbital of the boron atom is susceptible to attack by oxidizing agents.[8] This oxidative deboronation pathway converts the boronic acid into an alcohol (a hydroxylated thiophene) and boric acid, again consuming the active reagent.[8]

-

Anhydride Formation (Boroxines): In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this process is often reversible, it can lead to issues with solubility and characterization, particularly in NMR spectroscopy.

Stabilization Strategies: To mitigate these stability issues, boronic acids are frequently converted into more robust derivatives, creating a trade-off between stability and reactivity.[7]

-

Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, such as pinacol. The resulting pinacol esters are often crystalline, stable solids that are easier to handle, purify, and store for long periods.[7][9] While they exhibit greater stability, they generally have lower reaction rates compared to the parent boronic acid.[7]

-

N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates offer exceptional benchtop stability, even for notoriously unstable boronic acids.[5][6] They are designed for slow, controlled release of the free boronic acid under specific reaction conditions, which minimizes in-situ decomposition and can improve yields in challenging cross-coupling reactions.[5]

Caption: Relationship between boronic acid, its stable forms, and decomposition pathways.

Spectroscopic Characterization

Accurate characterization is crucial for verifying the identity and purity of this compound. However, the tendency to form boroxines can lead to complex or uninterpretable NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Challenge: In solvents like CDCl₃, boronic acids often exist as a mixture of the monomer and the boroxine trimer, resulting in broadened peaks and confusing spectra.[10]

-

Solution: Running the NMR spectrum in a deuterated protic solvent like methanol-d₄ (CD₃OD) can break up the anhydride oligomers, providing a much cleaner and more interpretable spectrum of the monomeric species.[10]

Example Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean NMR tube.

-

Add approximately 0.6 mL of methanol-d₄.

-

Cap the tube and gently agitate until the solid is fully dissolved.

-

Acquire the ¹H and ¹³C NMR spectra immediately.

Expected Analytical Data: While a specific spectrum for this exact compound is not publicly available, the following table provides expected characteristics based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. A broad singlet for the -B(OH)₂ protons, which may exchange with solvent. |

| ¹³C NMR | Four signals corresponding to the four unique carbons of the thiophene ring. The carbon bearing the boron atom (C2) will appear at a characteristic downfield shift. |

| Mass Spec (MS) | The molecular ion peak [M]+ should be observable, corresponding to its monoisotopic mass of ~161.97 Da.[2] |

| Infrared (IR) | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. |

Part 2: Synthesis & Handling

Synthetic Pathways

The synthesis of this compound typically involves the formation of an organometallic intermediate from 3-chlorothiophene, which is then quenched with a boron electrophile. The most common approach is via a lithium-halogen exchange followed by borylation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 3-chlorothiophene (1.0 eq.) to the cooled THF. Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq.) dropwise, again maintaining a temperature below -70 °C.

-

Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench & Extraction: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M aqueous HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or by washing the solid with a non-polar solvent like cold hexanes to yield the pure boronic acid.

Handling & Storage Protocols

Due to the compound's instability, proper handling and storage are paramount to maintain its purity and reactivity.

-

Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[7] For long-term storage, refrigeration (-20 °C to 4 °C) is recommended to slow decomposition.

-

Handling: Minimize exposure to air and moisture. When weighing and handling the reagent, do so in a dry environment (e.g., a glovebox) or work quickly on an open bench. For applications requiring high purity, using a freshly opened bottle or a recently purified batch is advisable.[7]

Part 3: Applications in Cross-Coupling Chemistry

The Suzuki-Miyaura Coupling Reaction

This compound is a premier reagent for the Suzuki-Miyaura reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[11] This reaction is a cornerstone of modern medicinal chemistry for synthesizing biaryl and hetero-biaryl structures.[1]

The Catalytic Cycle: The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[11][12] The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[12][13]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki Coupling

Disclaimer: This protocol is for illustrative purposes. Reaction conditions may need optimization for specific substrates.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl halide (1.0 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Solvent and Degassing: Add a solvent mixture, typically a combination like Toluene/Ethanol/Water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture under an inert atmosphere to a temperature of 80-100 °C. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound stands as a highly effective and strategic building block for synthetic chemists. While its application requires careful consideration of its inherent instability, the adoption of stabilization strategies and proper handling protocols allows for its successful use. Its primary role in Suzuki-Miyaura coupling provides a reliable and modular route to complex heteroaromatic structures, making it an indispensable tool in the pipeline of pharmaceutical discovery and materials science innovation. The continued development of robust boronic acid surrogates and improved catalytic systems will only further expand the synthetic potential of this valuable reagent.

References

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Online] Available at: [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Online] Available at: [Link]

-

3-Chlorothiophene-2-boronic acid. PubChem. [Online] Available at: [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Online] Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Online] Available at: [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Online] Available at: [Link]

-

Suzuki reaction. Wikipedia. [Online] Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. [Online] Available at: [Link]

-

Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Online] Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Online] Available at: [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Online] Available at: [Link]

-

P. R. S. Ribeiro, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Online] Available at: [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Online] Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. [Online] Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Online] Available at: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Online] Available at: [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Online] Available at: [Link]

-

(4-chlorothiophen-3-yl)boronic acid (C4H4BClO2S). PubChemLite. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Chlorothiophene-2-boronic acid | C4H4BClO2S | CID 19350933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 10. reddit.com [reddit.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Introduction: The Strategic Role of a Heterocyclic Building Block

An In-Depth Technical Guide to (3-Chlorothiophen-2-yl)boronic acid: Properties, Applications, and Protocols

In the landscape of modern medicinal chemistry and organic synthesis, boronic acids are indispensable tools for the construction of complex molecular architectures.[1][2] Their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions have established them as foundational building blocks.[1] Among these, heterocyclic boronic acids are of particular importance, allowing for the introduction of heteroaromatic scaffolds that are prevalent in a vast number of pharmaceuticals.

This compound is a key reagent that provides chemists with a substituted thiophene moiety, a privileged structure in drug discovery. Its utility lies in its ability to participate in reactions that form carbon-carbon bonds, most notably the Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl and heteroaryl systems.[2][3] This guide offers a comprehensive overview of this compound, from its fundamental properties to detailed, field-proven protocols for its application, designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 324024-80-8 | [4][5] |

| Molecular Formula | C₄H₄BClO₂S | [4][5] |

| Molecular Weight | 162.40 g/mol | [5][6] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [7] |

| Boiling Point | 334.1 °C at 760 mmHg | [5] |

| Density | 1.5 g/cm³ | [5] |

| pKa (Predicted) | 8.12 ± 0.58 | [8] |

| InChI Key | SFFHGIVONBNWST-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | B(C1=C(C=CS1)Cl)(O)O | [4][8] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its operational simplicity, broad functional group tolerance, and mild reaction conditions.[3] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3] this compound serves as the organoboron partner, enabling the direct installation of the 3-chlorothiophen-2-yl fragment onto a variety of molecular scaffolds.

Mechanistic Rationale and Workflow

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is critical and requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly when using challenging substrates like heteroaryl chlorides.[10]

Field-Proven Experimental Protocol

This protocol is a generalized yet robust procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization may be required based on the specific halide partner.

Reagents & Equipment:

-

This compound (1.2 equivalents)

-

Aryl/Heteroaryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)[11]

-

Base (e.g., anhydrous Potassium Carbonate [K₂CO₃], 2.0 equivalents)[11]

-

Anhydrous Solvent (e.g., Toluene, Dioxane, or a DME/water mixture)[3][11]

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ catalyst (0.02-0.05 mmol), and K₂CO₃ (2.0 mmol).[11]

-

Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the anhydrous solvent (e.g., 10 mL of Toluene) via syringe. If aqueous conditions are required (often beneficial for electron-deficient halides), a mixture like DME/water (4:1) can be used.[11]

-

Reaction Execution: Stir the mixture at a temperature between 85-110 °C. The optimal temperature depends on the reactivity of the halide and the solvent used.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the catalyst and inorganic salts.[11] Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the final product.

Characterization Insights

While standard techniques like HPLC and LC-MS are used for purity assessment, NMR spectroscopy is essential for structural confirmation. However, boronic acids can present a challenge for NMR analysis due to their tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration. This can lead to complex or broad spectra.

-

Practical Insight: To obtain clean ¹H NMR spectra, dissolving the boronic acid sample in deuterated methanol (CD₃OD) can often break up these oligomers.[12] Alternatively, conversion to a stable derivative like a pinacol ester or a diethanolamine adduct can provide sharp, interpretable spectra, though this is a separate synthetic step.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

GHS Hazard Identification:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

| Guideline | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | [13][14] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools. | [13][15] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store in a freezer under an inert atmosphere. | [6][13] |

| First-Aid (Skin Contact) | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. | [13][16] |

| First-Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [13][14] |

| First-Aid (Inhalation) | Move the victim into fresh air. If breathing is difficult, give oxygen. | [13][15] |

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to serve as a robust building block in Suzuki-Miyaura coupling reactions facilitates the efficient synthesis of novel compounds containing the 3-chlorothiophene moiety. A comprehensive understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is essential for leveraging its full potential in accelerating research and development, particularly in the critical field of drug discovery.

References

-

PubChem. (n.d.). 3-Chlorothiophene-2-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 324024-80-8 Name: this compound. Retrieved from [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorothiophene-2-boronic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Journal of Organic Chemistry, 73(8), 3236-44. Retrieved from [Link]

- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. Retrieved from [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Al-O'datt, M. Z., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1167. Retrieved from [Link]

-

Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 66(10), 1545-1564. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Chlorothiophene-2-boronic acid | C4H4BClO2S | CID 19350933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 324024-80-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. reddit.com [reddit.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 324024-80-8 Name: [xixisys.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Synthesis of (3-Chlorothiophen-2-yl)boronic Acid: A Guide to Core Methodologies and Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Chlorothiophen-2-yl)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2][3] Its utility, primarily as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enables the efficient construction of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents.[4][5][6] Boronic acids and their derivatives are valued for their stability, reactivity under mild conditions, and functional group tolerance, making them indispensable tools in drug discovery.[7][8] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for purification and characterization.

Introduction: The Strategic Importance of Thienylboronic Acids

The thiophene moiety is a privileged scaffold in drug design, present in numerous approved pharmaceuticals. Its substitution with a boronic acid group at the C2 position creates a versatile intermediate for carbon-carbon bond formation. The presence of a chlorine atom at the C3 position offers an additional vector for diversification or can be used to modulate the electronic properties of the molecule.

The synthesis of arylboronic acids, while conceptually straightforward, presents several practical challenges. These include ensuring regioselective borylation, managing the often-unstable organometallic intermediates, and purifying the final product, which is prone to dehydration to form cyclic boroxine anhydrides. This guide will dissect the most reliable methods to navigate these challenges.

Core Synthetic Strategies

The formation of the C-B bond on the thiophene ring is typically achieved by trapping a nucleophilic organometallic intermediate with an electrophilic boron source. The two most effective strategies hinge on the method used to generate the key organometallic species.

Caption: High-level overview of the primary synthetic routes.

Pathway A: Directed Ortho-Metalation (Lithiation-Borylation)

This is the most common and direct approach, leveraging the inherent acidity of the proton at the C2 position of the thiophene ring.[9] The proximity to the sulfur atom significantly increases the acidity of this proton, allowing for selective deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi).

The resulting 2-lithio-3-chlorothiophene intermediate is a potent nucleophile. It is generated in situ at low temperatures (typically -78 °C) to prevent side reactions and decomposition. This intermediate is then "trapped" by an electrophilic boron reagent, most commonly a trialkyl borate like triisopropyl borate (B(O-iPr)₃).[10][11] The final step involves acidic aqueous hydrolysis of the resulting boronate ester to yield the target boronic acid.

Pathway B: Metal-Halogen Exchange

An alternative strategy involves a metal-halogen exchange reaction, which is particularly useful when the starting material is appropriately dihalogenated, such as 2-bromo-3-chlorothiophene.[12] The carbon-bromine bond is significantly more reactive towards organolithium reagents than the carbon-chlorine bond. Therefore, treating 2-bromo-3-chlorothiophene with n-BuLi results in a selective exchange of bromine for lithium, affording the same 2-lithio-3-chlorothiophene intermediate as in Pathway A. The subsequent borylation and hydrolysis steps are identical. This method offers excellent regiocontrol, dictated by the differential reactivity of the halogens.

| Feature | Pathway A: Lithiation-Borylation | Pathway B: Metal-Halogen Exchange |

| Starting Material | 3-Chlorothiophene | 2-Bromo-3-chlorothiophene |

| Key Reagent | Strong base (n-BuLi, LDA) | Organolithium reagent (n-BuLi) |

| Regiocontrol | Based on C-H acidity | Based on C-Br vs. C-Cl reactivity |

| Pros | More atom-economical; readily available starting material. | Excellent regioselectivity; avoids potential side-deprotonation. |

| Cons | Requires careful temperature control to avoid side reactions. | Requires synthesis of a specific dihalogenated precursor. |

| Typical Yields | Moderate to Good | Moderate to Good |

| Table 1. Comparison of Primary Synthesis Pathways. |

Detailed Experimental Protocol: Lithiation-Borylation

This section provides a trusted, step-by-step protocol for the synthesis of this compound via the lithiation-borylation pathway. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Caption: Step-by-step experimental workflow diagram.

Materials and Reagents

-

3-Chlorothiophene (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Triisopropyl borate (1.2 eq)

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-chlorothiophene (1.0 eq). Dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The addition is often exothermic; maintain strict temperature control.

-

Warm-up: After the addition is complete, allow the reaction to stir for an additional hour at -78 °C before removing the cooling bath and allowing the mixture to warm to room temperature overnight.

-

Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification Strategies

Free boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate on the acidic silica surface.[13][14]

-

Recrystallization: This is often the most effective method. A solvent system such as water, or a mixture of hexanes and ethyl acetate, can be effective.[15][16]

-

Acid-Base Extraction: An alternative purification involves dissolving the crude material in an organic solvent (e.g., diethyl ether) and extracting with a mild aqueous base (e.g., NaOH) to form the water-soluble boronate salt.[17] The aqueous layer is then washed with the organic solvent to remove non-acidic impurities, re-acidified with HCl to precipitate the pure boronic acid, and the product is collected by filtration or extraction.[15][17]

Mechanistic Rationale and Causality

Caption: Detailed reaction mechanism for the Lithiation-Borylation pathway.

The choice of the lithiation-borylation strategy is grounded in fundamental organometallic principles.[18] The C2 proton of 3-chlorothiophene is the most kinetically and thermodynamically favorable site for deprotonation due to the combined electron-withdrawing inductive effects and the ability of the adjacent sulfur atom to stabilize the resulting carbanion. The use of a strong, non-nucleophilic base like n-BuLi at cryogenic temperatures ensures rapid and selective deprotonation while minimizing competing reactions.

The subsequent borylation step is an electrophilic quench. The boron atom in triisopropyl borate is highly electrophilic and readily attacked by the nucleophilic lithiated thiophene. This forms a tetracoordinate borate complex, which upon aqueous workup, hydrolyzes the three isopropoxy groups to hydroxyl groups, yielding the final boronic acid.[8][18]

Characterization and Quality Control

Confirming the identity and purity of the final product is essential.

-

NMR Spectroscopy: This is the primary tool for structural confirmation.

-

¹H NMR: Will show the characteristic aromatic protons of the thiophene ring. The disappearance of the C2-H signal and the appearance of a broad singlet for the B(OH)₂ protons (which can exchange with water) are key indicators.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹¹B NMR: This is definitive for confirming the presence of the boron species. A signal around 20-30 ppm is typical for a trigonal arylboronic acid.[19]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Melting Point: A sharp melting point is a good indicator of purity.

It is crucial to be aware that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[20] This can sometimes lead to complex or broad NMR spectra. Adding a small amount of D₂O or running the spectrum in a coordinating solvent like DMSO-d₆ can often simplify the spectrum by breaking up the boroxine and sharpening the B(OH)₂ signals.[20]

| Analysis | Expected Result for this compound |

| ¹H NMR (CDCl₃) | δ ~7.0-7.5 (2H, m, ArH), broad singlet for B(OH)₂ |

| ¹³C NMR (CDCl₃) | Signals in the aromatic region (~120-140 ppm) |

| ¹¹B NMR (CDCl₃) | δ ~25-30 ppm |

| MS (ESI-) | [M-H]⁻ corresponding to C₄H₃BClO₂S⁻ |

| Table 2. Key Analytical Data for Product Characterization. |

Conclusion

The synthesis of this compound is a well-established process that is fundamental to the work of many researchers in drug discovery and materials science. The directed ortho-metalation pathway offers an efficient and reliable route from a commercially available starting material. By understanding the underlying mechanisms, adhering to rigorous anhydrous and anaerobic techniques, and employing appropriate purification strategies, scientists can consistently produce this valuable building block in high purity. This guide provides the foundational knowledge and practical steps necessary to successfully incorporate this synthesis into advanced research and development workflows.

References

- American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

- ResearchGate. (2016, July 18).

- ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.

- Reddit. (2017, December 19).

- National Institutes of Health. (2016, November 29).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Sigma-Aldrich. (n.d.). 3-Chlorothiophene-2-boronic acid pinacol ester synthesis. Merck.

- CymitQuimica. (n.d.). This compound.

- SELLECK CHEMICALS. (n.d.). The Crucial Role of Boronic Acids in Modern Drug Discovery.

- MDPI. (n.d.).

- BLD Pharm. (n.d.). 324024-80-8|this compound.

- PubChem. (n.d.). 3-Chlorothiophene-2-boronic acid.

- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Aggarwal Group. (2017, February 28).

- Carson, N. (2014, November 6).

- PubMed Central. (2017, June 13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.

- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.

- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.

- ResearchGate. (2017, September 16). (PDF) Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools.

- BOCSCI Inc. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.

- Drug Discovery and Development. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs.

- Durham University. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Durham E-Theses.

- CymitQuimica. (n.d.). This compound.

- University of Bristol. (2014, September 29).

- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.

- Reddit. (2017, November 21).

- Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.

- PubMed. (2007, March 30). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones.

- MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.

- ESA-IPB. (n.d.).

- PubMed. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- ChemicalBook. (n.d.). 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Chlorothiophene-2-boronic acid | C4H4BClO2S | CID 19350933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 12. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 18. chemistry.illinois.edu [chemistry.illinois.edu]

- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reddit.com [reddit.com]

(3-Chlorothiophen-2-yl)boronic acid reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of (3-Chlorothiophen-2-yl)boronic acid

Executive Summary

This compound is a pivotal reagent in modern synthetic chemistry, prized for its role as a versatile building block in the construction of complex molecular architectures. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comprehensive technical overview of its synthesis, purification, stability, and core reactivity profile. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore its applications in the high-stakes arenas of drug discovery and materials science. The insights herein are designed to empower researchers to leverage the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Value of this compound

This compound, a substituted heteroarylboronic acid, is a cornerstone intermediate for introducing the 3-chlorothiophene moiety into larger molecules. The thiophene ring is a privileged scaffold found in numerous pharmaceuticals and organic electronic materials, while the chlorine substituent provides a secondary reaction handle for further diversification.[1][2] The boronic acid group is the primary driver of its utility, enabling its participation in a wide array of cross-coupling reactions.[3][4]

Boronic acids are valued in drug discovery for their role in the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[5][6] Their general stability to air and moisture, coupled with their reactivity under mild conditions, makes them indispensable tools for medicinal chemists.[5] In materials science, these compounds are critical for synthesizing the conjugated polymers and organic semiconductors that power next-generation technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 324024-80-8 | [7][8] |

| Molecular Formula | C₄H₄BClO₂S | [3][7] |

| Molecular Weight | 162.41 g/mol | [7] |

| Appearance | White to cream or off-white solid/powder | [3][9] |

| IUPAC Name | This compound | [7] |

Synthesis, Purification, and Stability: A Practical Guide

The successful application of this compound hinges on its synthesis in high purity and a thorough understanding of its handling and storage requirements.

Synthesis Pathway

While several methods exist for the synthesis of arylboronic acids, a common and effective approach for this specific molecule involves the generation of an organometallic intermediate from a halogenated thiophene, followed by quenching with a boron electrophile. A Grignard-based approach is often employed for its reliability.[10][11]

Caption: General workflow for synthesizing the target boronic acid.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add anhydrous tetrahydrofuran (THF).

-

Grignard Initiation: Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2,3-dichlorothiophene (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction is exothermic; maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.1 eq.) in anhydrous THF, maintaining the temperature below -70 °C.

-

Quench and Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir overnight. Cool the reaction to 0 °C and slowly quench by adding aqueous HCl (e.g., 2M) until the pH is acidic (~pH 2).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Purification: Overcoming the Challenges

Boronic acids are notoriously difficult to purify via standard silica gel chromatography due to their propensity to stick to the stationary phase or decompose.[12] A highly effective method is purification through acid-base extraction, which leverages the Lewis acidic nature of the boron atom.[13][14]

Experimental Protocol: Purification via Acid-Base Extraction

-

Dissolution: Dissolve the crude boronic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Repeat the extraction 2-3 times.

-

Impurity Removal: Wash the combined aqueous layers with the organic solvent (diethyl ether or ethyl acetate) to remove any non-acidic organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 2M HCl) until the pH is acidic (~pH 2). The pure boronic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to aid in drying. Dry the product under vacuum.

Stability and Handling

Boronic acids, particularly heteroaryl derivatives, can be unstable and susceptible to decomposition.[15][16] The two primary degradation pathways are:

-

Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by heat and aqueous conditions.[15][16][17]

-

Oxidation: Conversion of the boronic acid to the corresponding phenol.

To mitigate these issues, more stable surrogates like pinacol boronate esters or N-methyliminodiacetic acid (MIDA) boronates are often used.[15][16][17][18] MIDA boronates are particularly advantageous as they are exceptionally stable solids that undergo slow, controlled release of the free boronic acid under reaction conditions.[15][16]

Best Practices for Storage:

-

Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

-

Keep in a cool, dry place, away from light and moisture.[4]

-

For long-term storage, refrigeration is recommended.

Core Reactivity: The Suzuki-Miyaura Coupling

The flagship application of this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)–C(sp²) bonds.[1][19]

The Catalytic Cycle: A Mechanistic Overview